Product packaging for 4'-Methoxyacetophenone(Cat. No.:CAS No. 100-06-1)

4'-Methoxyacetophenone

Cat. No.: B371526
CAS No.: 100-06-1
M. Wt: 150.17 g/mol
InChI Key: NTPLXRHDUXRPNE-UHFFFAOYSA-N
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Description

Historical Context of Acetophenone (B1666503) Derivatives in Synthetic Organic Chemistry

The story of acetophenone derivatives is intrinsically linked to one of the most powerful reactions in organic chemistry: the Friedel-Crafts reaction. wikipedia.org Discovered accidentally in 1877 by Charles Friedel and James Mason Crafts, this reaction revolutionized the way chemists could attach substituents to an aromatic ring. wikipedia.orgchemistryviews.org Initially, they observed that aluminum chloride could catalyze the reaction between alkyl halides and benzene (B151609), a process now known as Friedel-Crafts alkylation. chemistryviews.orgthermofisher.com Shortly thereafter, they extended this methodology to use acyl chlorides or anhydrides, developing what is now called Friedel-Crafts acylation, which introduces a keto group into an aromatic compound. wikipedia.orgthermofisher.com

This discovery was a significant milestone, providing a direct method for the synthesis of aromatic ketones like acetophenone and its derivatives. numberanalytics.com Before this, the synthesis of such compounds was often a challenging endeavor. numberanalytics.com The ability to directly acylate aromatic rings opened up new pathways for creating complex molecules. numberanalytics.com Acetophenone itself, the parent compound of this family, was identified as a valuable precursor in the synthesis of various compounds, including resins and pharmaceuticals. nih.govbritannica.comwikipedia.org The development of related reactions, such as the Nencki reaction (1881) for the acetylation of phenols, further expanded the synthetic toolkit available to chemists. wikipedia.org The fundamental structure of acetophenone, a phenyl group attached to a ketone, became a common and essential motif in synthetic organic chemistry. wisdomlib.org

Significance of 4'-Methoxyacetophenone as a Fundamental Building Block and Intermediate

This compound, also known as p-acetanisole, is a derivative of acetophenone that holds particular importance as a versatile building block. nordmann.globalchemimpex.com Its structure is characterized by a methoxy (B1213986) group (-OCH3) at the para-position of the phenyl ring, which significantly influences its reactivity. nordmann.globalfiveable.me This electron-donating group enhances the reactivity of the molecule in various transformations, making it a crucial starting material and intermediate in the production of pharmaceuticals, agrochemicals, fragrances, and specialty polymers. chemimpex.com

The compound's utility stems from its two primary reactive sites: the ketone functional group and the activated aromatic ring. fiveable.me This dual reactivity allows for precise modifications, enabling its use in the synthesis of numerous complex molecules. vinatiorganics.com For example, it is a key raw material in the industrial synthesis of Avobenzone, a widely used UVA-blocking agent found in sunscreens. vinatiorganics.com In the pharmaceutical industry, it serves as a foundational structure for creating a variety of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and antiviral agents. nordmann.globalvinatiorganics.com

Furthermore, this compound is a critical precursor for the synthesis of chalcones, which are intermediates for flavonoids and isoflavonoids. iiste.orgnih.gov The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a common and efficient method to produce these biologically active compounds. iiste.orgchemrevlett.compharmascholars.com Its pleasant, sweet aroma also leads to its use as a component in perfumes and flavoring agents. chemimpex.comvinatiorganics.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 100-06-1 vinatiorganics.com
Molecular Formula C₉H₁₀O₂ nordmann.globalvinatiorganics.com
Molecular Weight 150.17 g/mol vinatiorganics.com
Appearance White to off-white crystalline solid vinatiorganics.com
Melting Point 36-40 °C chemimpex.comechemi.com
Boiling Point 260 °C chemimpex.com
Solubility Soluble in ethanol (B145695), ether; slightly soluble in water vinatiorganics.comguidechem.com

Overview of Contemporary Academic Research Trajectories Involving this compound

Modern chemical research continues to find new and innovative applications for this compound, pushing the boundaries of synthesis and catalysis. Contemporary studies frequently employ this compound as a model substrate or a key reactant in the development of novel synthetic methodologies.

One significant area of research is in catalysis . Scientists are exploring greener and more efficient ways to synthesize this compound itself, for instance, through the acylation of anisole (B1667542) using binder-free zeolite catalysts, which offer a more sustainable alternative to traditional Lewis acids. thermofisher.comresearchgate.net The compound is also used as a reactant in developing new catalytic reactions. For example, it has been used in ruthenium-catalyzed step-growth copolymerization with α,ω-dienes to create novel copolymers. sigmaaldrich.com

Photocatalysis , a rapidly growing field in green chemistry, is another major research trajectory. beilstein-journals.org this compound is often involved as either the product of a photocatalytic oxidation or the starting material for a reduction. Studies have shown the visible-light-driven oxidation of 4-methoxyphenyl (B3050149) methyl carbinol to this compound using organic photocatalysts. beilstein-journals.org Other research has focused on the photocatalytic reduction of ketones like this compound to their corresponding alcohols using novel catalysts such as palladium nanoparticles supported on graphitic carbon nitride. researchgate.net In more advanced applications, it has been produced via near-infrared light photocatalysis using sophisticated metal-organic framework (MOF) systems. nih.gov

In medicinal chemistry , the synthesis of chalcone (B49325) derivatives from this compound remains a very active field. nih.govnih.gov Researchers are creating libraries of new chalcones by reacting this compound with various substituted benzaldehydes and screening them for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govpharmascholars.comrasayanjournal.co.inundip.ac.id These studies aim to develop more potent and selective therapeutic agents based on the chalcone scaffold. nih.govnih.gov

Table 2: Examples of Recent Research Involving this compound

Research AreaReaction TypeReactant(s)Catalyst/ConditionsProduct Class
Green Catalysis Friedel-Crafts AcylationAnisole, Acetic Anhydride (B1165640)Binder-free Zeolite Beta Beads researchgate.netAromatic Ketones
Photocatalysis Alcohol Oxidation4-Methoxyphenyl methyl carbinolRiboflavin tetraacetate, Visible Light beilstein-journals.orgAromatic Ketones
Medicinal Chemistry Claisen-Schmidt Condensation4-Methoxyacetophenone, Substituted BenzaldehydesNaOH or KOH, Ethanol chemrevlett.compharmascholars.comChalcones
Polymer Chemistry Step-Growth Copolymerization4-Methoxyacetophenone, α,ω-dienesRuthenium complex sigmaaldrich.comCopolymers
Photocatalysis Ketone Reduction4-Methoxyacetophenonempg-C3N4/Pd, Ammonia borane (B79455) researchgate.netSecondary Alcohols

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B371526 4'-Methoxyacetophenone CAS No. 100-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
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InChI Key

NTPLXRHDUXRPNE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID2044347
Record name 4'-Methoxyacetophenone
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Molecular Weight

150.17 g/mol
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Physical Description

White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour
Record name 4-Acetylanisole
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Boiling Point

254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg
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Flash Point

138 °C (280 °F) - open cup
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Solubility

Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
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Density

1.0818 g/cu cm at 41 °C
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Vapor Pressure

0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C
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Color/Form

Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals

CAS No.

100-06-1
Record name 4′-Methoxyacetophenone
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Record name Ethanone, 1-(4-methoxyphenyl)-
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Record name 4-ACETYLANISOLE
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Melting Point

38.2 °C, 38 - 39 °C
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Synthetic Methodologies and Mechanistic Investigations of 4 Methoxyacetophenone and Its Derivatives

Classical and Modern Synthetic Routes to 4'-Methoxyacetophenone and Analogues

The synthesis of this compound can be accomplished through several established and emerging methodologies. These range from traditional electrophilic aromatic substitution reactions to innovative biocatalytic and continuous production systems designed to enhance efficiency and sustainability.

The Friedel-Crafts acylation of anisole (B1667542) stands as a primary and conventional method for the synthesis of this compound. smolecule.comprocat.in This electrophilic aromatic substitution reaction typically involves the reaction of anisole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. smolecule.comprocat.inbartleby.com

The mechanism of the Friedel-Crafts acylation proceeds in several steps. byjus.com Initially, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acylating agent to form a highly electrophilic acylium ion (RCO⁺). byjus.com This acylium ion then attacks the electron-rich aromatic ring of anisole, leading to the formation of a resonance-stabilized intermediate known as a cyclohexadienyl cation, which temporarily disrupts the aromaticity of the ring. byjus.com Finally, deprotonation of this intermediate restores the aromaticity and regenerates the Lewis acid catalyst, yielding the final product, this compound. byjus.com

A variety of catalysts have been employed to facilitate this reaction. While anhydrous aluminum chloride is a traditional and effective catalyst, its use in stoichiometric amounts can lead to significant waste and corrosion issues. aiche.org To address these environmental concerns, research has focused on developing more sustainable alternatives. Solid acid catalysts, such as zeolites (e.g., mordenite (B1173385) and beta zeolite) and supported heteropolyacids, have emerged as promising, reusable, and environmentally benign options. aiche.orgscirp.orgresearchgate.net For instance, mordenite zeolite with a high silica-to-alumina ratio has demonstrated high conversion and selectivity for this compound. scirp.org Similarly, catalysts like ferric chloride or zinc chloride impregnated on K-10 montmorillonite (B579905) clay have been investigated as alternatives to aluminum chloride.

The reaction conditions, including the choice of solvent and acylating agent, significantly influence the outcome. Acetic anhydride is often preferred over acetyl chloride. procat.inbartleby.com Solvents like nitrobenzene (B124822) and acetic acid have been utilized in these reactions. scirp.org Research has shown that using zeolite catalysts in acetic acid with acetic anhydride as the acylating agent can lead to quantitative conversion and high selectivity for the desired product. scirp.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventKey FindingsReference
Aluminum Chloride (AlCl₃)Acetyl Chloride / Acetic AnhydrideCarbon Disulfide / NitrobenzeneTraditional method, high yield but corrosive and produces waste. smolecule.combartleby.com
Mordenite ZeoliteAcetic AnhydrideAcetic AcidHigh conversion (>99%) and selectivity (>99%) for 4-methoxyacetophenone. scirp.org
Beta ZeoliteAcetic AnhydrideSupercritical CO₂A greener alternative to traditional methods. aiche.org
Ferric Chloride / Zinc Chloride on K-10 Montmorillonite ClayAcetic AnhydrideNitrobenzeneAn alternative to AlCl₃, catalyst can be reused after reimpregnation.
ProcatTM ZB0PAcetyl Chloride / Acetic AnhydrideNot specifiedHigh selectivity (>99.5%) and catalyst can be recycled multiple times. procat.in

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols from prochiral ketones like this compound. The enantioselective reduction of this compound yields optically active (S)-1-(4-methoxyphenyl)ethanol or its (R)-enantiomer, which are valuable chiral building blocks in the pharmaceutical industry. nih.govcjcatal.comnih.gov

Various microorganisms and their enzymes have been investigated for their ability to catalyze this reduction with high enantioselectivity. Whole cells of microorganisms such as Rhodotorula sp., Acetobacter pasteurianus, and dehydrogenases from organisms like Aromatoleum aromaticum have demonstrated significant catalytic activity. nih.govnih.govnih.gov

For instance, immobilized cells of Rhodotorula sp. AS2.2241 have been successfully used for the biocatalytic reduction of this compound to (S)-1-(4-methoxyphenyl)ethanol. nih.govvulcanchem.com The use of a hydrophilic ionic liquid-containing co-solvent system was found to enhance the efficiency of this bioreduction. nih.gov Under optimized conditions, this system achieved a high yield (98.3%) and excellent enantiomeric excess (>99%). nih.gov

Similarly, whole cells of Acetobacter pasteurianus GIM1.158 have been shown to catalyze the anti-Prelog asymmetric reduction of this compound to (R)-1-(4'-methoxyphenyl)ethanol with high enantioselectivity (>99.9% e.e.). nih.gov The (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum also catalyzes the NADH-dependent enantioselective reduction of acetophenone (B1666503) derivatives, including this compound, to the corresponding (S)-alcohols. nih.gov

The reaction conditions, such as pH, temperature, substrate concentration, and the presence of co-solvents, play a crucial role in the efficiency and enantioselectivity of these biocatalytic reductions. nih.gov For example, in the reduction using Rhodotorula sp., optimal conditions were found to be a pH of 8.5 and a temperature of 25°C. nih.gov

Table 2: Biocatalysts for Enantioselective Reduction of this compound

BiocatalystProduct EnantiomerYieldEnantiomeric Excess (e.e.)Reference
Immobilized Rhodotorula sp. AS2.2241 cells(S)-1-(4-methoxyphenyl)ethanol98.3%>99% nih.gov
Acetobacter pasteurianus GIM1.158 cells(R)-1-(4'-methoxyphenyl)ethanol89.5%>99.9% nih.gov
(S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum(S)-1-(4-methoxyphenyl)ethanol100% conversionNot specified nih.gov
Carrot and Celeriac enzymatic systemsNot specifiedNot specifiedNot specified capes.gov.br

Continuous flow chemistry, particularly utilizing microreactor technology, presents a modern and efficient approach for the production of this compound. acs.orgindiascienceandtechnology.gov.in This methodology offers several advantages over traditional batch processes, including improved safety, enhanced heat and mass transfer, easier automation, and potentially higher yields and selectivity. cip.com.cnannualreviews.org The development of continuous processes for Friedel-Crafts acylation is driven by the need for greener and more economically viable production methods. acs.orgindiascienceandtechnology.gov.in

The Friedel-Crafts acylation of anisole to produce this compound has been successfully implemented in continuous flow systems. acs.org These processes often employ heterogeneous solid acid catalysts packed into a fixed-bed reactor. acs.orgindiascienceandtechnology.gov.in For example, nanocrystallite zeolite BEA has been used as a catalyst for the acylation of anisole with acetic anhydride in a continuous down-flow fixed-bed reactor, demonstrating high conversion and selectivity towards 4-methoxyacetophenone. acs.org

Microreactors have also been investigated for carrying out Friedel-Crafts reactions. cip.com.cnresearchgate.net These miniaturized systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize product yield. cip.com.cnresearchgate.net Studies have shown that conducting these reactions in microreactors can significantly reduce reaction times compared to batch reactors while achieving similar or better yields. cip.com.cnresearchgate.net

The use of supercritical carbon dioxide as a reaction medium in continuous flow processes has also been explored as an environmentally friendly alternative to conventional organic solvents. aiche.orgacs.org The combination of a solid acid catalyst and supercritical CO₂ in a continuous system represents a promising green approach for the synthesis of this compound. aiche.org

Table 3: Continuous Flow Processes for 4-Methoxyacetophenone Synthesis

Reactor TypeCatalystKey FeaturesReference
Fixed-bed reactorHeterogeneous catalystEnables continuous production and easier catalyst separation. indiascienceandtechnology.gov.in
Fixed-bed reactorNanocrystallite Zeolite BEAHigh anisole conversion (>45%) and selectivity to 4-MAP (>98%). acs.org
Microreactorα-Fe₂O₃ and CaCO₃ nanoparticlesReduced reaction times by nearly two-thirds compared to batch reactors. researchgate.net
Packed-bed systemNot specifiedDevelopment of a continuous flow protocol. lookchem.com

Biocatalytic Approaches for Enantioselective Reduction of this compound

Derivatization Strategies via Condensation Reactions

This compound serves as a versatile starting material for the synthesis of a variety of derivatives through condensation reactions. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis for building more complex molecular architectures.

The Claisen-Schmidt condensation is a classic and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. rasayanjournal.co.inchemrevlett.com This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. chemrevlett.comscitepress.org In this context, this compound acts as the ketone reactant, condensing with various substituted benzaldehydes to form a diverse range of methoxy (B1213986) chalcone (B49325) derivatives. rasayanjournal.co.in

The reaction mechanism typically begins with the deprotonation of the α-carbon of this compound by a base (like NaOH or KOH) to form a resonance-stabilized enolate ion. rasayanjournal.co.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025) to form an aldol (B89426) intermediate. Subsequent dehydration of the aldol product yields the final chalcone.

Various synthetic approaches have been developed for the Claisen-Schmidt condensation, including conventional methods involving stirring at room temperature or heating, as well as green chemistry techniques like grinding and microwave irradiation. rasayanjournal.co.in Grinding the reactants together with a solid base like NaOH at room temperature has been shown to be an efficient, solvent-free method for chalcone synthesis. rasayanjournal.co.inscitepress.org

The nature of the substituent on the benzaldehyde can influence the reaction outcome. For example, the presence of a nitro group on the benzaldehyde can affect the reaction, sometimes favoring the formation of the initial aldol addition product over the final chalcone under certain conditions.

Table 4: Examples of Chalcones Synthesized from this compound via Claisen-Schmidt Condensation

Benzaldehyde ReactantChalcone ProductCatalyst/MethodKey FindingsReference
4-Hydroxybenzaldehyde4-Hydroxy-4'-methoxychalconeNaOH / GrindingGreen synthesis method, product obtained as yellow crystals. rasayanjournal.co.inscitepress.org
4-Bromobenzaldehyde4'-Bromo-4-methoxychalconeNaOH / GrindingFormed white crystals. rasayanjournal.co.in
Benzaldehyde4-MethoxychalconeNaOH / Conventional & MicrowaveConventional method gave higher yield (84%) than microwave (53%).
4-Nitrobenzaldehyde3-Hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-oneNaOH / ConventionalDid not form the chalcone, but the aldol addition product.

Derivatives of this compound are valuable precursors for the synthesis of aroyl hydrazones and Schiff bases, two important classes of compounds with a wide range of applications. These compounds are typically formed through the condensation reaction of a carbonyl group with a hydrazine (B178648) or a primary amine, respectively. researchgate.netresearchgate.netarpgweb.com

Aroyl hydrazones are synthesized by reacting a ketone, such as a derivative of this compound (e.g., 2-hydroxy-4-methoxyacetophenone), with an acid hydrazide (e.g., 4-nitrobenzoyl hydrazine or p-toluic hydrazide). researchgate.netresearchgate.netresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the ketone, followed by dehydration to form the C=N bond characteristic of hydrazones. nih.gov These molecules can exist in keto-enol tautomeric forms and can coordinate with metal ions. researchgate.net

Schiff bases, also known as imines or azomethines, are formed by the condensation of a primary amine with a ketone or aldehyde. arpgweb.comajchem-a.com For example, a Schiff base can be prepared from 2-hydroxy-4-methoxyacetophenone and p-toluic hydrazide. researchgate.net The defining feature of a Schiff base is the azomethine (-C=N-) group. arpgweb.comresearchgate.net The synthesis is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). arpgweb.com Chitosan, a biopolymer, has also been modified with acetophenone derivatives like 4-aminoacetophenone to form Schiff bases. ajchem-a.com

Table 5: Synthesis of Aroyl Hydrazones and Schiff Bases

Carbonyl CompoundAmine/Hydrazide ReactantProduct TypeKey FeaturesReference
2-Hydroxy-4-methoxyacetophenone4-Nitrobenzoyl hydrazineAroyl HydrazonePrepared by condensation reaction, exists as the keto isomer in the solid state. researchgate.net
2-Hydroxy-4-methoxyacetophenonep-Toluic hydrazideSchiff BaseForms 1:2 metal complexes with octahedral geometry. researchgate.net
2-Hydroxy-4-methoxyacetophenone4-MethylbenzoylhydrazideHydrazoneForms complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
4-AminoacetophenoneChitosanSchiff BaseModification of a natural biopolymer. ajchem-a.com

Formation of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives of this compound is a notable area of study, often pursued for the biological potential of the resulting compounds. A common and effective method involves the condensation reaction of this compound with thiosemicarbazide.

This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds by reacting the ketone with thiosemicarbazide. mdpi.com The resulting (E)-4'-Methoxyacetophenone thiosemicarbazone is often obtained in high yields, with one study reporting a yield of 91%. mdpi.com The structural confirmation of these derivatives is carried out using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.comresearchgate.netscirp.org

The 1H-NMR spectrum of (E)-4'-methoxyacetophenone thiosemicarbazone shows characteristic signals for the methyl protons, methoxy protons, aromatic protons, and the NH and NH2 protons of the thiosemicarbazone moiety. mdpi.com Specifically, the signal for the N2H proton (C=N–NH–) of the E-isomer is typically observed in the downfield region of the spectrum. mdpi.com Mass spectrometry data further corroborates the structure, with fragmentation patterns providing evidence for the molecular ion and characteristic fragments. scirp.org For instance, the mass spectrum of the thiosemicarbazone of 4-methoxyacetophenone shows a base peak at m/z 148, indicating the stabilizing effect of the methoxy group. scirp.org

The table below summarizes the typical reagents and reported yield for the synthesis of (E)-4'-Methoxyacetophenone thiosemicarbazone.

Reactant 1Reactant 2CatalystYieldReference
This compoundThiosemicarbazidep-Toluenesulfonic acid91% mdpi.com

Mechanistic Studies of Reactions Involving this compound

Elucidation of Haloform Oxidation Mechanisms

The haloform reaction of this compound provides a pathway to synthesize 4-methoxybenzoic acid. chegg.combartleby.com This reaction, a classic example of the oxidation of a methyl ketone, proceeds through a well-established mechanism involving exhaustive α-halogenation followed by cleavage of the carbon-carbon bond. testbook.comnih.gov

The mechanism is initiated by the action of a base, which deprotonates the α-methyl group of this compound to form an enolate ion. testbook.com This enolate then undergoes nucleophilic attack on the halogen (e.g., from sodium hypochlorite, NaOCl), leading to the formation of an α-halo-4'-methoxyacetophenone. testbook.comnih.gov This process of deprotonation and halogenation repeats two more times to yield a tri-halogenated ketone.

The resulting trihalomethyl ketone is then attacked by a hydroxide (B78521) ion at the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond between the carbonyl group and the trihalomethyl group, which is a good leaving group due to the electron-withdrawing nature of the halogens. nih.gov The final products are 4-methoxybenzoic acid (after acidification of the carboxylate salt) and a haloform (CHX3). testbook.comquizlet.com

A phase-transfer catalyst, such as tricaprylmethylammonium chloride, can be employed to facilitate the reaction. quizlet.com

Investigation of α-Chlorination Reactions with Metal Acetates in the Presence of Chloride Ion

The α-chlorination of ketones like this compound can be influenced by the presence of metal acetates and chloride ions. While specific detailed mechanistic studies on the α-chlorination of this compound with metal acetates are not extensively available in the provided search results, the general principles of such reactions can be inferred. The reaction likely involves the formation of an enol or enolate intermediate from this compound, which then reacts with a source of electrophilic chlorine. The role of metal acetates could be multifaceted, potentially acting as a base to promote enolate formation or coordinating with the carbonyl oxygen to enhance the acidity of the α-protons. The chloride ion would serve as the nucleophile that attacks the enol or as the source of chlorine for the halogenation step, possibly through the formation of a more reactive chlorine species in situ.

Analysis of Ruthenium-Catalyzed Step-Growth Copolymerization Mechanisms

This compound has been utilized as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α,ω-dienes. nii.ac.jpthermofisher.krscientificlabs.ie This process yields copolymers through a regioselective reaction. The proposed mechanism for this type of polymerization involves the activation of the C-H bond ortho to the acetyl group in this compound by a ruthenium catalyst. This ortho-metalated intermediate then undergoes insertion of the diene, followed by reductive elimination to form the copolymer chain and regenerate the active catalyst. The regioselectivity of the reaction is a key aspect, ensuring the formation of a well-defined polymer structure.

Iron-Catalyzed Hydrogenation and Dehydrogenation Reaction Pathways

The iron-catalyzed hydrogenation of this compound to the corresponding alcohol, 1-(4-methoxyphenyl)ethanol (B1200191), has been demonstrated to be a highly efficient process. pnas.org Iron pincer complexes are effective catalysts for this transformation, which can proceed quantitatively under mild conditions, such as room temperature and relatively low hydrogen pressure. pnas.org

A plausible mechanism for the iron-catalyzed hydrogenation involves the following key steps:

Activation of the iron catalyst, which may involve the formation of an active amido-iron complex. pnas.org

Coordination of the this compound to the iron center.

Hydrogenation of the coordinated ketone, which can occur via an insertion mechanism. acs.org

The reverse reaction, the dehydrogenation of 1-(4-methoxyphenyl)ethanol back to this compound, is also catalyzed by similar iron complexes, highlighting the reversible nature of this system for potential energy storage applications. pnas.org

The table below presents data on the iron-catalyzed hydrogenation of this compound with different iron complexes.

CatalystConditionsConversionReference
Iron Complex 11 mol%, 5.4 atm H2, Toluene, RT, 8hQuantitative pnas.org
Iron Complex 21 mol%, 5.4 atm H2, Toluene, RT, 8hQuantitative pnas.org
Iron Complex 31 mol%, 5.4 atm H2, Toluene, RT, 8hQuantitative pnas.org

Mechanochemical Reaction Pathways Under Solvent-Free Conditions

Mechanochemistry, which involves inducing reactions through mechanical energy such as grinding, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. This compound has been employed as a reactant in mechanochemical syntheses, particularly in Claisen-Schmidt condensation reactions to form chalcones. researchgate.net

In a typical mechanochemical Claisen-Schmidt condensation, this compound is ground with a benzaldehyde derivative and a solid base, such as sodium hydroxide pellets. researchgate.net The reaction proceeds by the formation of the enolate of this compound through the action of the base, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone. This solvent-free approach can lead to high yields in short reaction times. For example, the synthesis of 4-hydroxy-4'-methoxy chalcone and 4-bromo-4'-methoxy chalcone has been achieved at room temperature in 30 minutes. researchgate.net Another example is the synthesis of 4-methoxy-4'-nitrochalcone (B11956645) by grinding 4-methoxyacetophenone, 4-nitrobenzaldehyde, and a NaOH pellet for 20-30 minutes, resulting in a 54.42% yield.

Mechanochemical methods have also been explored for the synthesis of heterocyclic compounds, demonstrating the broad applicability of this solvent-free technique. researchgate.net Furthermore, solvent-free photocatalytic oxidation of 4-methoxyphenyl (B3050149) methyl carbinol to 4-methoxyacetophenone has been achieved using a rod mill, highlighting another green chemistry approach. beilstein-journals.org

The table below summarizes the conditions and yields for the mechanochemical synthesis of chalcones from this compound.

AldehydeBaseReaction TimeYieldReference
4-HydroxybenzaldehydeNaOH30 min- researchgate.net
4-BromobenzaldehydeNaOH30 min- researchgate.net
4-NitrobenzaldehydeNaOH pellet20-30 min54.42%

Advancements in Sustainable Synthesis Protocols

The synthesis of this compound and its derivatives has increasingly come under the scrutiny of green chemistry principles, prompting significant research into more sustainable and environmentally benign methodologies. Traditional synthesis routes, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and volatile organic solvents, leading to substantial waste generation and environmental concerns. arkat-usa.orgscirp.org Advancements in this area focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and safer chemicals.

The application of green chemistry principles has led to innovative and eco-friendly synthetic strategies for this compound derivatives, particularly chalcones. These approaches prioritize the reduction or elimination of hazardous substances and enhance reaction efficiency.

A prominent example is the adoption of solvent-free reaction conditions, often facilitated by grinding techniques. In the synthesis of chalcone derivatives, such as 4-hydroxy-4′-methoxychalcone and 4-nitro-4'-methoxy chalcone, reactants like this compound, a substituted benzaldehyde, and a solid base catalyst (e.g., NaOH) are ground together in a mortar and pestle at room temperature. scitepress.orgundip.ac.id This mechanochemical approach generates friction and localized heat, accelerating the Claisen-Schmidt condensation reaction without the need for a solvent. scitepress.orgrasayanjournal.co.in This method is not only environmentally friendly due to the absence of organic solvents but can also lead to high yields in a significantly shorter reaction time compared to conventional solution-based methods. undip.ac.id

Another key principle demonstrated is chemoselectivity under green conditions. For instance, the oxidation of this compound using common bleach (a relatively mild oxidant) can be precisely controlled by adjusting the pH of the reaction medium. acs.org Under basic conditions, the haloform reaction occurs, leading to the cleavage of the methyl ketone to form 4-methoxybenzoic acid. acs.org Conversely, under acidic conditions, electrophilic aromatic substitution takes place on the aromatic ring, yielding 3′-chloro-4′-methoxyacetophenone. acs.org This pH-controlled process highlights how reaction parameters can be manipulated to achieve selective product formation while using less hazardous reagents and minimal organic solvents. acs.org

The Fries rearrangement, a classic reaction for producing hydroxyaryl ketones, has also been adapted to be more environmentally friendly. The use of methanesulfonic acid as both a solvent and a catalyst for the rearrangement of acetyl guaiacol (B22219) to produce 4-hydroxy-3-methoxyacetophenone represents a greener alternative. google.com Methanesulfonic acid is considered an environmentally friendly acid that can be recovered and reused, which reduces waste and lowers operational costs, aligning with the principles of atom economy and sustainable chemistry. google.com

MethodDerivative SynthesizedKey Green PrincipleReaction TimeYieldSource
Grinding Technique 4-hydroxy-4′-methoxychalconeSolvent-Free Synthesis30 minutes- scitepress.org
Grinding Technique 4-nitro-4'-methoxy chalconeSolvent-Free Synthesis-54.42% undip.ac.id
pH-Controlled Oxidation 4-methoxybenzoic acid or 3'-chloro-4'-methoxyacetophenoneUse of Mild Oxidant, Chemoselectivity-- acs.org
Fries Rearrangement 4-hydroxy-3-methoxyacetophenoneReusable Solvent/Catalyst0.5 - 1 hour>70% google.com

A major focus of sustainable synthesis is the replacement of homogeneous catalysts with heterogeneous systems that are easily separable and reusable. arkat-usa.org This shift is particularly relevant for the Friedel-Crafts acylation of anisole with acetic anhydride to produce this compound, a reaction traditionally plagued by corrosive and single-use catalysts. scirp.org

Metal-Organic Frameworks (MOFs): Sulfonic acid-functionalized Metal-Organic Frameworks (MOFs) represent another class of advanced heterogeneous catalysts. Materials like UiO-66(Zr) and MIL-101, modified to contain sulfonic acid groups, have been successfully employed in the Friedel-Crafts acylation of anisole. nih.gov These MOFs exhibit high catalytic activity, in some cases outperforming commercial solid acid catalysts like Nafion-SAC-13 and Amberlyst-70. nih.gov The performance of these MOF catalysts is linked to their high surface area and the accessibility of the acid sites within their porous structures. For example, a sulfonic-based UiO-66(Zr) material demonstrated excellent stability and was reused for four consecutive cycles at 200 °C without losing its structural integrity or catalytic activity. nih.gov

Biocatalysis: The use of biocatalysts, such as whole-plant cells or isolated enzymes, represents a frontier in green catalytic systems. While direct synthesis of this compound via biocatalysis is less common, the stereoselective reduction of prochiral ketones, including acetophenone derivatives, using plant-based biocatalysts is a significant development. conicet.gov.ar For example, the weed Eryngium horridum has been identified as an effective biocatalyst for the reduction of acetophenone to (S)-1-phenylethanol with high conversion and excellent enantioselectivity. conicet.gov.ar This approach leverages renewable resources and operates under mild conditions, offering a sustainable pathway for producing chiral alcohol derivatives from ketone precursors. conicet.gov.ar

Catalyst SystemReactionAnisole ConversionSelectivity for 4'-MAPReusabilitySource
Mordenite Zeolite (MOR 110) Friedel-Crafts AcylationQuantitative (in 2h)>99%At least 30 cycles scirp.org
(60)SO₃H-UiO-66 (MOF) Friedel-Crafts AcylationHigh (outperforms commercial catalysts)-Stable for 4 cycles nih.gov
MIL-101-SO₃H (MOF) Friedel-Crafts AcylationRemarkable conversion-Reusable without loss of activity
Eryngium horridum Biocatalytic Reduction of Acetophenone96%>99.9% e.e. for (S)-1-phenylethanol- conicet.gov.ar
Note: This reaction demonstrates the potential of biocatalysis for derivatives, not the direct synthesis of this compound.

Advanced Spectroscopic Characterization and Quantum Chemical Computations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of 4'-Methoxyacetophenone by mapping the chemical environments of its hydrogen and carbon atoms. The chemical shifts are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, often in conjunction with DFT at the B3LYP/6-311++G(d,p) level, and compared with experimental data. ijrat.org

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons ortho to the acetyl group appear as a doublet at approximately 7.91 ppm, while the protons ortho to the methoxy group appear as a doublet at around 6.91 ppm. rsc.org The methoxy group protons present as a sharp singlet at 3.84 ppm, and the methyl protons of the acetyl group also appear as a singlet at 2.53 ppm. rsc.org

¹H NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationProton Assignment
7.91Doublet (d)82HAromatic H (ortho to -COCH₃)
6.91Doublet (d)82HAromatic H (ortho to -OCH₃)
3.84Singlet (s)N/A3HMethoxy (-OCH₃)
2.53Singlet (s)N/A3HAcetyl (-COCH₃)

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. For this compound, the carbonyl carbon of the acetyl group is the most deshielded, appearing at a chemical shift of approximately 196.8 ppm. rsc.org The carbon atom attached to the methoxy group is observed at around 163.5 ppm. rsc.org The aromatic carbons show signals between 113.7 ppm and 130.6 ppm. rsc.org The methoxy carbon appears at 55.4 ppm, and the acetyl methyl carbon is found at 26.3 ppm. rsc.org These experimental values are often corroborated by theoretical calculations. ijrat.org

¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
Chemical Shift (δ) [ppm]Carbon Assignment
196.8Carbonyl (C=O)
163.5Aromatic C (-OCH₃)
130.6Aromatic C (ortho to -COCH₃)
130.3Aromatic C (ipso to -COCH₃)
113.7Aromatic C (ortho to -OCH₃)
55.4Methoxy (-OCH₃)
26.3Acetyl (-COCH₃)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for confirming the structural assignments of this compound.

COSY spectra establish correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comnumberanalytics.com For this compound, a COSY experiment would show a cross-peak between the aromatic proton signals at ~7.91 ppm and ~6.91 ppm, confirming their coupling within the same aromatic spin system.

HSQC spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. youtube.comnumberanalytics.com This technique would definitively link the proton signals to their corresponding carbon signals: the aromatic proton at ~7.91 ppm to the carbon at 130.6 ppm, the proton at ~6.91 ppm to the carbon at 113.7 ppm, the methoxy protons at 3.84 ppm to the carbon at 55.4 ppm, and the acetyl methyl protons at 2.53 ppm to the carbon at 26.3 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure, Conformation, and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule. The experimental spectra are often compared with frequencies calculated using DFT methods to ensure accurate assignments of vibrational modes. researchgate.netijrat.org

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the ketone group is typically observed around 1664 cm⁻¹. ijrat.org The aromatic C=C stretching vibrations appear in the region of 1600-1500 cm⁻¹. ijrat.org The C-O stretching vibrations associated with the ether linkage are found in the 1284-1128 cm⁻¹ range, with prominent bands often appearing around 1278 cm⁻¹ and 1197 cm⁻¹. ijrat.org

Selected FT-IR Vibrational Frequencies for this compound. ijrat.org
Frequency (cm⁻¹)Vibrational Mode Assignment
1664C=O Stretch (Ketone)
1550C=C Stretch (Aromatic)
1483C-C Stretch (Aromatic)
1315C-O Stretch
1278C-O Stretch
1197C-O Stretch
1064C-O Stretch

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C=C aromatic stretching modes are also prominent. ijrat.org Multiple peaks corresponding to C-C single bond stretching are observed between 1420 cm⁻¹ and 1483 cm⁻¹. ijrat.org The C-O stretching vibrations are also visible, with notable bands around 1276 cm⁻¹, 1150 cm⁻¹, and 1022 cm⁻¹. ijrat.org

Selected FT-Raman Vibrational Frequencies for this compound. ijrat.org
Frequency (cm⁻¹)Vibrational Mode Assignment
1664C=C Stretch (Aromatic)
1463C-C Stretch (Aromatic)
1439C-C Stretch (Aromatic)
1428C-C Stretch (Aromatic)
1276C-O Stretch
1150C-O Stretch
1100C-O Stretch
1022C-O Stretch

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within this compound. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. ijrat.orgspectrabase.com

Experimental studies conducted in ethanol have identified absorption peaks at approximately 205 nm, 216 nm, and 271 nm. ijrat.org These absorptions are primarily attributed to π → π* and n → π* electronic transitions within the molecule. The intense band around 271 nm is characteristic of the π → π* transition associated with the aromatic ring and the carbonyl group, which are conjugated. The methoxy group, being an electron-donating group, influences the position and intensity of this band. The transitions at shorter wavelengths (205 nm and 216 nm) are also assigned to π → π* transitions. ijrat.org

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to support the experimental findings. In a simulated ethanol solvent phase, calculated wavelengths at 274.6 nm, 225.1 nm, and 216.8 nm show good agreement with the experimental spectrum, with calculated oscillator strengths indicating the probability of these electronic transitions. ijrat.org The primary electronic transitions are largely associated with the methoxy and ketone substituent groups. ijrat.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight into these transitions, indicating that the absorption bands arise from charge transfer within the molecule. ijrat.orgscience.gov

Table 1: Experimental and Theoretical UV-Vis Spectral Data for this compound in Ethanol

Experimental λmax (nm)Calculated λmax (nm)Oscillator StrengthAssignment
271274.60.4672π → π
216225.10.1616π → π
205216.80.0058π → π*

Source: Data compiled from computational studies. ijrat.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. scirp.orgspectrabase.com

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight (C9H10O2). spectrabase.comfoodb.ca This peak confirms the elemental composition of the molecule.

The fragmentation of this compound under EI conditions follows predictable pathways for aromatic ketones. A characteristic and often base peak in the spectrum is observed at m/z 135. This major fragment results from the loss of a methyl radical (•CH3) from the acetyl group, a process known as alpha-cleavage. This [M-15]+ fragment corresponds to the stable 4-methoxybenzoyl cation.

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring. This can lead to the formation of the acetyl cation (CH3CO+) at m/z 43. The subsequent loss of carbon monoxide (CO) from the [M-15]+ fragment can produce a peak at m/z 107, corresponding to the 4-methoxyphenyl (B3050149) cation. Further fragmentation of this ion can lead to a peak at m/z 77 by loss of the methoxy group.

Table 2: Key Mass Spectral Fragments of this compound

m/zProposed Fragment IonFormulaRelative Intensity
150Molecular Ion [M]+[C9H10O2]+High
135[M - CH3]+[C8H7O2]+Base Peak
107[M - CH3 - CO]+[C7H7O]+Significant
77[C6H5]+[C6H5]+Moderate
43[CH3CO]+[C2H3O]+Significant

Note: Relative intensities can vary depending on the instrument and conditions.

X-Ray Diffraction Studies for Crystalline Structure and Conformation Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound, providing valuable information about its molecular conformation, bond lengths, and bond angles. unife.itunife.it

Studies on derivatives of this compound have shown that the molecule adopts specific conformations in the solid state. unife.itnih.gov For instance, in related structures, the acetyl group and the methoxy group can exhibit particular orientations relative to the phenyl ring. The planarity of the aromatic ring is a key feature, while the substituent groups may be slightly out of plane.

In a study of a related compound, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine (B178648), single-crystal X-ray diffraction revealed a monoclinic crystal system with the space group P2(1)/n. nih.gov The analysis confirmed that the molecule exists in the keto form in the solid state and has a completely extended conformation in its central part. nih.gov While this is a derivative, it provides insight into the crystallographic behavior of similar acetophenones.

Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and geometric properties of this compound. ijrat.orgresearchgate.netnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), allow for accurate predictions of the molecule's structure and electronic characteristics. ijrat.orgrsc.org These calculations provide a deeper understanding of the experimental data obtained from various spectroscopic techniques.

Computational studies have been successful in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound and its derivatives. science.govnih.gov The theoretical results often show excellent agreement with experimental findings, validating the computational models used. researchgate.net

DFT calculations are widely used to determine the most stable three-dimensional structure (optimized geometry) of this compound. ijrat.orgresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. A potential energy surface scan can identify the most stable conformer of the molecule. ijrat.org For this compound, conformers with minimum energy levels have been identified, and these stable structures are then used for further computational analysis. ijrat.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. ijrat.orgnih.gov The calculated frequencies correspond to the fundamental modes of vibration, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. ijrat.org The theoretical vibrational frequencies are often scaled to better match the experimental values. The assignments of the vibrational modes are aided by the potential energy distribution (PED). researchgate.net For example, the characteristic C=O stretching vibration and the C-H stretching vibrations of the phenyl ring and methyl groups can be accurately predicted. ijrat.org

Table 3: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
C-H stretch (aromatic)3084, 3061, 30033115, 3061, 30363084, 3061, 3003
C-H stretch (aliphatic)-2980, 2972, 2930, 2910-
C=C stretch (aromatic)1588, 155115731599, 1573
C-C stretch (aromatic)1487, 1453, 1443, 1430, 1426, 142214831463, 1439, 1428, 1425, 1420

Source: Data compiled from computational studies. ijrat.org

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a key component of computational studies on this compound, providing insights into its chemical reactivity and electronic properties. ijrat.orgscience.govresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is typically localized over the methoxy group and the phenyl ring, while the LUMO is distributed over the acetyl group and the phenyl ring. This distribution indicates that electronic transitions, such as those observed in UV-Vis spectroscopy, involve a charge transfer from the electron-rich methoxy-phenyl moiety to the electron-deficient acetyl group. ijrat.org

The calculated HOMO-LUMO energy gap provides a theoretical basis for understanding the electronic transitions. A smaller energy gap suggests that the molecule is more easily excitable. DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap for this compound in both the gas phase and in solution. ijrat.org These calculations help to explain the observed UV-Vis absorption spectra and provide a quantitative measure of the molecule's electronic stability. ijrat.orgresearchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Gas Phase)

ParameterEnergy (eV)
HOMO Energy-5.846
LUMO Energy-2.012
Energy Gap (ΔE)3.834

Source: Data compiled from computational studies. ijrat.orgconicet.gov.ar

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Prediction of Non-Linear Optical (NLO) Properties

Quantum chemical computations, particularly using Density Functional Theory (DFT), have been employed to predict the non-linear optical (NLO) properties of this compound. These properties are crucial for applications in optoelectronics and photonics. The NLO behavior of organic molecules is governed by their molecular structure, charge distribution, and intramolecular charge transfer capabilities.

Calculations for this compound have focused on key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The presence of donor (methoxy group) and acceptor (acetyl group) moieties connected by a π-conjugated system (the benzene (B151609) ring) is a typical structural motif for NLO-active molecules. The computed values indicate the potential for NLO response, arising from the charge transfer characteristics within the molecule. ijrat.orgscience.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical factor, with a smaller gap often correlating with higher NLO activity. researchgate.net For this compound, the HOMO-LUMO energy gap has been calculated, providing insight into its electronic charge transfer potential. ijrat.org

Predicted NLO Properties of this compound ijrat.org
ParameterPredicted Value
Dipole Moment (μ)Data not available in abstract
Polarizability (α)Data not available in abstract
Hyperpolarizability (β)Data not available in abstract
HOMO-LUMO Energy GapData not available in abstract

Note: Specific numerical values for polarizability and hyperpolarizability were discussed in the source but not explicitly provided in the available abstract.

Thermodynamical Property Predictions

Theoretical calculations have been used to predict the thermodynamical properties of this compound at various temperatures. Using the B3LYP functional with the 6-311++G(d,p) basis set, properties such as heat capacity, entropy, and enthalpy have been computed. ijrat.org These predictions are based on the vibrational frequencies obtained from the optimized molecular geometry.

The studies show a positive correlation between temperature and the values of these thermodynamic functions. As the temperature increases, the heat capacity, entropy, and enthalpy also increase linearly. This trend is attributed to the enhancement of vibrational intensities as the molecule's rotational and translational energy increases with temperature. ijrat.org

Predicted Thermodynamical Properties of this compound at Different Temperatures ijrat.org
Temperature (K)Heat Capacity (Cp) (J/mol·K)Entropy (S) (J/mol·K)Enthalpy (H) (kJ/mol)
100Data not available in abstractData not available in abstractData not available in abstract
200Data not available in abstractData not available in abstractData not available in abstract
298.15Data not available in abstractData not available in abstractData not available in abstract
300Data not available in abstractData not available in abstractData not available in abstract

Note: The source indicates a linear increase in these properties from 100 K to 300 K, though specific values from the original paper's tables and graphs were not available in the abstract. ijrat.org

Molecular Docking Simulations to Predict Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the biological activity of compounds by simulating their interaction with protein or enzyme targets.

For this compound, molecular docking studies have been performed to investigate its potential biological activities by examining its interactions with various viral and bacterial proteins. ijrat.org Furthermore, studies on closely related derivatives, such as 2′-hydroxy-5′-methoxyacetophenone, have explored inhibitory effects against enzymes like aldose reductase, α-amylase, and collagenase. archivesofmedicalscience.com In these simulations, a highly negative docking score generally indicates a stronger and more favorable binding interaction between the compound and the enzyme's active site. archivesofmedicalscience.com The interactions observed in these simulations provide a theoretical basis for the potential biochemical activity of methoxyacetophenone derivatives, guiding further experimental studies. archivesofmedicalscience.comnih.gov

Conformational Search and Analysis of this compound Derivatives

Conformational analysis is essential for understanding the structure-property relationships of flexible molecules. For derivatives of this compound, computational methods have been used to identify stable conformers and analyze their relative energies.

A detailed conformational study was conducted on 4'-substituted 2-(phenylselanyl)-2-(methoxy)-acetophenones, including the 4'-methoxy derivative, using a combination of IR spectroscopy and DFT calculations (B3LYP/6-31+G(d,p)). unife.it The theoretical calculations revealed the existence of three stable conformers, designated c1, c2, and c3. In the gas phase, the c2 conformer was found to be the most stable, accounting for approximately 95% of the population, while the c3 conformer was slightly more abundant than c1. unife.it The relative stability of these conformers is determined by a balance of orbital delocalization energies and coulombic repulsive interactions. Interestingly, X-ray diffraction analysis of the solid state showed that the derivative adopts the c1 conformation, which is the least stable in the gas phase, indicating that intermolecular interactions in the crystal lattice play a crucial role in stabilizing this particular conformer. unife.it

Research on Biological and Pharmaceutical Applications of 4 Methoxyacetophenone Derivatives

Role as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

4'-Methoxyacetophenone is a key building block in the creation of various active pharmaceutical ingredients (APIs). chemimpex.com Its chemical structure allows for a range of modifications, making it a versatile starting material for the synthesis of complex medicinal compounds. chemimpex.comnordmann.global

The foundational structure of this compound is integral to the synthesis of numerous compounds with potential analgesic and anti-inflammatory properties. nordmann.global Research has shown that derivatives of this compound are being explored for their ability to suppress inflammatory mediators. Limited studies suggest that acetanisole, a related compound, may possess anti-inflammatory properties by inhibiting the production of these mediators in certain cell lines. smolecule.com Furthermore, 2'-Fluoro-4'-methoxyacetophenone, a derivative, is noted as a significant intermediate in the development of anti-inflammatory and analgesic drugs. chemimpex.com The synthesis of novel pyridine (B92270) derivatives from 4-methoxyacetophenone has also yielded compounds with promising anti-inflammatory activity when tested in vivo. acs.org

A prominent application of this compound is in the synthesis of the UVA absorbing agent, Avobenzone. fartaklotus.com Avobenzone, chemically known as 4-tert-butyl-4'-methoxydibenzoylmethane, is a key ingredient in broad-spectrum sunscreens due to its ability to absorb a wide range of UVA rays. wikipedia.org The synthesis of Avobenzone is commonly achieved through a Claisen condensation reaction between a methyl ester of 4-tert-butylbenzoic acid and this compound in the presence of a strong base like sodium amide. wikipedia.orgchemicalbook.com This process highlights the crucial role of this compound as a direct precursor to this widely used photoprotective agent. fartaklotus.com

Intermediate in the Development of Analgesic and Anti-inflammatory Compounds

Investigation of Anticancer Activities of Chalcone (B49325) Derivatives

Chalcones, a class of compounds considered to be precursors of flavonoids, can be synthesized using this compound. These derivatives have garnered significant attention for their potential as anticancer agents. nih.gov

Derivatives of this compound, specifically chalcones, have been evaluated for their cytotoxic effects against a range of human cancer cell lines. In one study, a series of synthesized chalcones, including those derived from 4-methoxyacetophenone, were tested against five human cancer cell lines: MCF-7 (breast), A549 (lung), PC-3 (prostate), HT-29 (colorectal), and WRL-68 (liver). nih.gov Another study focused on 2-hydroxy-4-methoxyacetophenone substituted chalcones and evaluated their in-vitro anticancer activity against MCF-7 and MDA-MB-231 (human breast cancer), HT29 (human colorectal cancer), and A549 (human lung cancer) cell lines. researchgate.netsciforum.net The results indicated that several of these chalcone derivatives exhibited significant cytotoxic activity. nih.govsciforum.net

For instance, certain 2-hydroxy-4-methoxyacetophenone substituted chalcones, designated as LY-2, LY-8, and LY-10, showed potent inhibition against MCF-7, HT29, and A549 cancer cell lines with IC₅₀ values ranging from 4.61 to 9 μM. sciforum.net These compounds demonstrated lower toxicity towards non-cancerous human dermal fibroblast cells. sciforum.net

Table 1: Cytotoxicity of Selected 2-Hydroxy-4-methoxyacetophenone Substituted Chalcones

CompoundMCF-7 IC₅₀ (μM)HT29 IC₅₀ (μM)A549 IC₅₀ (μM)
LY-2Data not specified4.61 ± 0.14Data not specified
LY-8Data not specifiedData not specified8.98 ± 0.79
LY-10Data not specifiedData not specifiedData not specified

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. sciforum.net

Research into the anticancer mechanisms of this compound chalcone derivatives has revealed their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov One study found that certain chalcones derived from 4-methoxyacetophenone could elicit apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis was confirmed by observing an increase in the activity of caspases-3/7, -8, and -9. nih.gov Furthermore, an increase in intracellular reactive oxygen species (ROS) was noted, suggesting that these compounds lead to apoptosis through both intrinsic and extrinsic pathways. nih.gov Other chalcone derivatives have also been shown to induce apoptosis in different cancer cell lines, such as K562 human leukemia cells. cellbiopharm.com

The compound Paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone) has been reported to induce apoptosis in EMT6 breast carcinoma cells. sciforum.net Studies suggest this is achieved by reducing the expression of Bcl-2, an anti-apoptotic protein. sciforum.net

The anticancer effects of this compound derivatives are also linked to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. nih.gov Natural compounds, including chalcones, have been shown to down-regulate activated signaling pathways, which contributes to the inhibition of cancer cell proliferation and progression. nih.gov

Specifically, research has pointed to the modulation of pathways such as:

NF-κB (Nuclear Factor kappa B): Chalcone derivatives have been identified as potent inhibitors of the NF-κB pathway, which is crucial for inflammation and cell survival. cellbiopharm.com

AKT: The PI3K/Akt signaling pathway is a key regulator of cell proliferation and survival. Some anticancer agents derived from natural products are known to inhibit this pathway.

MAPKs (Mitogen-activated protein kinases): These pathways, including the ERK, JNK, and p38 pathways, are involved in regulating cell proliferation, differentiation, and apoptosis. nih.gov The anti-tumor effect of Paeonol (2-hydroxy-4-methoxyacetophenone) has been associated with the regulation of AKT and MAPKs activation. sciforum.net

By targeting these critical signaling networks, chalcone derivatives of this compound can effectively interfere with the processes that drive cancer growth and survival. nih.gov

Research on 2-Hydroxy-4-methoxyacetophenone (Paeonol) in Antitumor Applications

Paeonol, or 2-Hydroxy-4-methoxyacetophenone, a natural phenolic compound isolated from the root bark of the Paeonia moutan plant, has demonstrated significant antitumor effects across a variety of cancer types. biomolther.org Extensive in vitro and in vivo research highlights its ability to inhibit cancer progression through multiple mechanisms. nih.govresearchgate.net

Key mechanisms of paeonol's anticancer activity include:

Induction of Apoptosis: Paeonol promotes programmed cell death in cancer cells. mdpi.comspandidos-publications.com Studies have shown it upregulates pro-apoptotic proteins like Bax, caspase-3, and caspase-8 while down-regulating the anti-apoptotic protein Bcl-2. biomolther.org

Inhibition of Cell Proliferation and Metastasis: The compound has been found to suppress the growth, spread, and invasion of tumor cells. researchgate.netspandidos-publications.com

Cell Cycle Arrest: Paeonol can halt the cancer cell cycle, often at the G1 phase. mdpi.com

Modulation of Signaling Pathways: It influences critical signaling pathways involved in cancer development, such as the PI3K/AKT and NF-κB pathways. nih.govresearchgate.net

Reversal of Drug Resistance: Paeonol has shown the ability to reverse resistance to common chemotherapy drugs like doxorubicin (B1662922) and paclitaxel. nih.gov

Furthermore, research has explored the synthesis of chalcones derived from 2-hydroxy-4-methoxyacetophenone. In one study, ten such chalcones were synthesized and evaluated for their in-vitro anticancer activity against human breast (MCF-7, MDA-MB-231), colorectal (HT29), and lung (A549) cancer cell lines. sciforum.net Three of these compounds exhibited potent inhibitory effects against MCF-7, HT29, and A549 cells, with IC50 values ranging from 4.61 to 9 µM. sciforum.netsciforum.net Notably, these active compounds showed low toxicity towards non-cancerous human dermal fibroblast cells. sciforum.net Another study synthesized a derivative by condensing 2-hydroxy-4-methoxyacetophenone with aminobenzenearsonic acid, which demonstrated significant, dose- and time-dependent growth inhibition of human hepatoma (HepG2) cells, indicating its potential as an antitumor agent. scientific.net

Table 1: Investigated Antitumor Effects of Paeonol and its Derivatives

Cancer Type Model Key Findings Reference
Bladder Cancer In vitro (T24, J82 cells) & In vivo (xenograft) Inhibited cell proliferation and migration; induced apoptosis and G1 cell cycle arrest. mdpi.com
Breast Cancer In vitro (MCF-7, MDA-MB-231) & In vivo (EMT6) Chalcone derivatives showed potent inhibition; paeonol induced apoptosis via mitochondrial pathway. biomolther.orgsciforum.net
Colorectal Cancer In vitro (HT29) Chalcone derivatives exhibited potent inhibitory activity. sciforum.net
Lung Cancer In vitro (A549) Chalcone derivatives demonstrated potent inhibition. sciforum.net

Exploration of Neuroprotective Properties of Related Compounds

Derivatives of this compound have been investigated for their potential to protect the nervous system from damage and degeneration.

Research has shown that derivatives of this compound can have a positive impact on cognitive function in animal models of memory impairment. One such derivative, 2,3-dihydroxy-4-methoxyacetophenone, isolated from Cynanchum paniculatum, was tested for its effects on scopolamine-induced amnesia in mice. nih.gov When administered orally, this compound was found to improve spatial memory impairment in the Morris water maze test. nih.gov These findings suggest that such derivatives could be beneficial for conditions involving cognitive deficits, such as Alzheimer's disease. nih.govtargetmol.com Another derivative, methoxy-X04, has been evaluated as a potential diagnostic marker for early-stage Alzheimer's disease by targeting neurofibrillary tangles. nih.gov

Glutamate (B1630785), an excitatory neurotransmitter, can cause neuronal death when present in excessive amounts, a phenomenon known as excitotoxicity. nih.govmednexus.org Several derivatives of this compound have demonstrated protective effects against this type of cell death. For instance, 2,3-dihydroxy-4-methoxyacetophenone was shown to protect a hippocampal neuronal cell line (HT22) from glutamate-induced toxicity in a dose-dependent manner. nih.gov Similarly, 2,5-dihydroxy-4-methoxyacetophenone, also isolated from Cynanchum paniculatum, was found to inhibit glutamate-induced cytotoxicity in the same cell line. medchemexpress.com A synthetic chalcone derivative, 2-Iodo-4′-Methoxychalcone, has been shown to protect against methylglyoxal-induced neurotoxicity, which is linked to pathologies like neurodegenerative processes. mdpi.com

The neuroprotective effects of these compounds are often linked to their ability to combat oxidative stress and regulate calcium levels within cells. The derivative 2,3-dihydroxy-4-methoxyacetophenone was found to possess antioxidative properties and to inhibit the accumulation of intracellular calcium in HT22 cells. nih.gov This dual action is significant because oxidative stress and calcium overload are key factors in neuronal damage. nih.gov Apocynin (4-hydroxy-3-methoxyacetophenone), another related compound, is known to be an inhibitor of NADPH oxidase, a major source of reactive oxygen species (ROS) that lead to oxidative stress in the brain. nih.gov Its derivative, diapocynin, has been shown to suppress glial activation, reduce oxidative stress, and protect the nigrostriatal system in a mouse model of Parkinson's disease. nih.gov

Table 2: Neuroprotective Activities of this compound Derivatives

Compound Model System Key Protective Mechanisms Reference
2,3-dihydroxy-4-methoxyacetophenone Scopolamine-treated mice; HT22 cells Improved spatial memory; protected against glutamate toxicity; antioxidant; inhibited calcium accumulation. nih.gov
2,5-dihydroxy-4-methoxyacetophenone HT22 cells Inhibited glutamate-induced cytotoxicity. medchemexpress.com
Diapocynin (Apocynin derivative) MPTP mouse model of Parkinson's Suppressed neuroinflammation; reduced oxidative stress; protected dopaminergic neurons. nih.gov

Protective Effects Against Glutamate-Induced Cell Death

Assessment of Antimicrobial Efficacy and Mechanisms

The versatility of the this compound scaffold extends to the development of antimicrobial agents.

Chalcones, which are precursors to flavonoids, are known for their wide range of biological activities, including antimicrobial effects. scispace.comnih.gov Several studies have focused on synthesizing chalcones from this compound and evaluating their antibacterial properties.

In one study, chalcones were synthesized by reacting this compound with different substituted benzaldehydes. rasayanjournal.co.in The resulting compounds, 4-hydroxy-4'-methoxy chalcone and 4-Bromo-4'-methoxy chalcone, were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rasayanjournal.co.inresearchgate.net The results indicated that these chalcones exhibited weak activity against S. aureus and were inactive against E. coli. rasayanjournal.co.inresearchgate.net Another study synthesized a series of chalcones, including those derived from 2'-hydroxy-4'-methoxyacetophenone, and tested their antimicrobial activity. scispace.comorientjchem.org This highlights that while the chalcone structure is a promising starting point, further modifications to the aromatic rings are necessary to enhance antibacterial potency and spectrum. nih.gov

Table 3: Antibacterial Activity of Chalcones Derived from this compound

Chalcone Derivative Bacterial Strain Activity Reference
4-hydroxy-4'-methoxy chalcone Staphylococcus aureus Weak rasayanjournal.co.inresearchgate.net
4-hydroxy-4'-methoxy chalcone Escherichia coli Inactive rasayanjournal.co.inresearchgate.net
4-Bromo-4'-methoxy chalcone Staphylococcus aureus Weak rasayanjournal.co.inresearchgate.net

Antifungal Activity of Hydroxyacetophenone Derivatives

Hydroxyacetophenone derivatives have demonstrated varied levels of antifungal activity. In one study, four p-hydroxyacetophenone derivatives isolated from Calea uniflora were tested against pathogenic Candida species and dermatophytes. All tested compounds showed antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL. nih.govoup.comresearchgate.net Specifically, two of the derivatives, 2-senecioyl-4-(angeloyloxy-ethyl)-phenol and 2-senecioyl-4-(methoxyethyl)-phenol, were effective against Candida albicans and Candida glabrata. oup.com Another derivative, 2-senecioyl-4-(pentadecanoyloxyethyl)-phenol, was active against C. albicans. oup.com

However, not all hydroxyacetophenone derivatives exhibit strong antifungal properties. A study investigating five synthesized hydroxyacetophenone derivatives found that they all demonstrated poor antifungal activity against Aspergillus niger and Candida albicans at a concentration of 1 mg/mL in DMSO. Similarly, another study reported that some acetophenone-derived Mannich bases showed notable antifungal activities. nih.gov

Research has also explored the antifungal potential of metal complexes of hydroxyacetophenone derivatives. The coordination of 4-hydroxyacetophenone isonicotinoyl hydrazone with Mn(II) and Ni(II) ions resulted in enhanced antifungal activity against Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Rhizopus stolonifera compared to the ligand alone. scirp.org

Studies on Activity Against Specific Bacterial Strains (e.g., Clostridium Botulinum, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial effects of this compound derivatives have been evaluated against a panel of clinically relevant bacterial strains.

Clostridium botulinum: Research has shown that this compound can be used to determine the activity of various ketones against Clostridium botulinum spores and cells. sigmaaldrich.com One study reported that cinnamaldehyde, a related compound, inhibits the growth of Clostridium botulinum. researchgate.net

Staphylococcus aureus: Several studies have demonstrated the activity of this compound derivatives against S. aureus. Chalcone derivatives of this compound, such as 4-hydroxy-4'-methoxy chalcone and 4-bromo-4'-methoxy chalcone, showed weak activity against S. aureus. rasayanjournal.co.in In another study, a 4-methoxyacetophenone derivative (a hydroxy semicarbazone) did not show any activity against S. aureus at a concentration of 1000 µg/mL. nih.gov However, other pyrazoline derivatives have shown activity against S. aureus, with MIC values as low as 64 µg/mL. turkjps.org Research on sulfonamide derivatives also showed significant antibacterial activity against both a reference strain and clinical isolates of S. aureus.

Escherichia coli: The activity of this compound derivatives against E. coli has been documented. A 4-methoxyacetophenone derivative (a hydroxy semicarbazone) exhibited moderate activity against E. coli. nih.gov Chalcone derivatives, on the other hand, were found to be inactive against E. coli. rasayanjournal.co.in Another study on pyrazoline derivatives showed that some compounds had increased activity against E. coli depending on their specific substitutions. turkjps.org A green synthesis approach to creating 4-nitro-4'-methoxy chalcone resulted in a compound with strong antibacterial activity against E. coli, with an inhibition zone of 12.46 mm. undip.ac.id

Pseudomonas aeruginosa: Derivatives of this compound have also been tested against P. aeruginosa. A hydroxy semicarbazone derivative of 4-methoxyacetophenone showed moderate activity against this bacterium. nih.gov Certain pyrazoline derivatives also demonstrated enhanced activity against P. aeruginosa based on their structural modifications. turkjps.org

The following table summarizes the antibacterial activity of some this compound derivatives against the specified bacterial strains.

Derivative TypeBacterial StrainActivityReference
Hydroxy semicarbazoneE. coli, P. aeruginosaModerate nih.gov
Hydroxy semicarbazoneS. aureusInactive (at 1000 µg/mL) nih.gov
Methoxy (B1213986) chalconesS. aureusWeak rasayanjournal.co.in
Methoxy chalconesE. coliInactive rasayanjournal.co.in
PyrazolinesS. aureus, P. aeruginosaActive (MICs as low as 64 µg/mL) turkjps.org
4-Nitro-4'-methoxy chalconeE. coliStrong (12.46 mm inhibition zone) undip.ac.id

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their antimicrobial activity, guiding the design of more potent compounds. researchgate.netnih.gov

For antibacterial agents, SAR studies have revealed key insights. In a series of hydroxy semicarbazone derivatives, the presence of hydrophilic substituents on the aromatic ring was found to be important for antibacterial activity. nih.gov For instance, a 4-methoxy-substituted acetophenone (B1666503) derivative showed higher potency than the unsubstituted version. nih.gov In the case of pyrazoline derivatives, substitutions on the different rings of the molecule significantly impacted their activity against various bacterial strains. turkjps.org For example, a methoxy group at the fourth position of the B ring resulted in comparable activity against S. aureus and E. faecalis to a methyl group substitution. turkjps.org Furthermore, the presence of halogen atoms like chloro and bromo at specific positions tended to increase biological activity. turkjps.org

SAR studies on quinone derivatives have also been conducted to establish the structural requirements for high antibacterial activity. mdpi.com These studies involve modifying properties like hydrophobicity and the chain length of functional groups to understand their effect on the compound's potency. mdpi.com For indole (B1671886) diketopiperazine alkaloids, SAR investigations have shown that the core skeleton of the molecule has a significant effect on its antimicrobial activity. frontiersin.org

Synthesis and Biological Evaluation of Novel Hybrid Compounds

A promising strategy in drug discovery involves the synthesis of hybrid compounds, which combine two or more pharmacophores to create a single molecule with potentially enhanced biological activity. acgpubs.org

Researchers have synthesized novel hybrid compounds by coupling 2'-hydroxyacetophenone (B8834) with N-alkylated thiotetrazoles via methylene (B1212753) spacers of varying lengths. acgpubs.orgresearchgate.net These hybrids were evaluated for their antimicrobial activities against clinical isolates of Gram-positive and Gram-negative bacteria and fungi. The results showed that all the synthesized compounds exhibited a broad spectrum of antimicrobial activity, with MIC values ranging from 4 to 128 µg/mL. researchgate.net Two compounds, in particular, were identified as the most active antibacterial agents. researchgate.net

Another study focused on the synthesis and biological evaluation of novel 4,7-dihydroxycoumarin (B595064) based acryloylcyanohydrazone derivatives as potential anticancer agents. nih.gov These compounds displayed potent cytotoxicity against several cancer cell lines. nih.gov

Hybrid compounds of 2-benzylbenzofuran and imidazole (B134444) have also been prepared and evaluated for their anticancer properties. nih.gov The results indicated that the presence of a benzimidazole (B57391) ring and specific substitutions on the imidazolyl-3-position were crucial for their cytotoxic activity. nih.gov Two of these hybrid compounds were found to be particularly potent against five human tumor cell lines, with selective activity against breast and myeloid liver carcinoma. nih.gov

Chalcone derivatives of 2-hydroxy-4-methoxyacetophenone have also been synthesized and screened for their anticancer potential. sciforum.net

Material Science and Polymer Chemistry Applications

Utilization of 4'-Methoxyacetophenone in the Production of Polymers and Resins

This compound is utilized as a chemical intermediate in the manufacturing of various resins and specialty polymers. chemimpex.comchemimpex.comfishersci.cachemicalbook.comalfachemsp.comijrat.org Its incorporation into polymer structures can improve final product properties such as flexibility and durability. chemimpex.com The compound functions as a precursor in the synthesis of more complex molecules that are then polymerized. chemimpex.comchemimpex.com

A significant application is in the synthesis of chalcone (B49325) derivatives. scitepress.orgossila.com Chalcones, which are α,β-unsaturated ketones, are synthesized through a Claisen-Schmidt condensation reaction between this compound and various benzaldehydes. scitepress.orgrasayanjournal.co.in These resulting chalcone monomers can then be used to produce specialty polymers and resins. For instance, chalcones are employed as precursors for fluorescent dyes and other functional materials. ossila.com The Mannich reaction, involving this compound, formaldehyde, and an amine, is another pathway to create monomers for polymer chemistry. ossila.comjournalirjpac.com

Furthermore, this compound and its derivatives act as photoinitiators or accelerators in photopolymerization processes. ijrat.org In photocurable compositions, such as those involving epoxy-acrylates, it can be part of the mixture that initiates polymerization upon exposure to light, a critical process in modern coatings, inks, and adhesives. justia.commdpi.com

Research into Step-Growth Copolymerization with α,ω-dienes

A notable area of research involves the ruthenium-catalyzed step-growth copolymerization of this compound with α,ω-dienes. fishersci.caalfachemsp.comchemicalbook.comthermofisher.kr This specific type of polymerization represents a modern approach to creating novel copolymers.

In a study by Guo and Weber, the regioselective step-growth copolymerization of this compound and α,ω-dienes was detailed. The reaction involves the addition of the ortho C-H bond of the acetophenone (B1666503) to the double bonds of the diene. This process yields copolymers with unique structures and properties.

Table 1: Ruthenium-Catalyzed Step-Growth Copolymerization of this compound

Feature Description Reference
Reactants This compound and an α,ω-diene
Catalyst Ruthenium-based catalyst
Reaction Type Step-growth copolymerization
Mechanism Regioselective addition of the ortho C-H bond across the diene's double bonds

| Product | Copolymers with acetophenone and diene units in the backbone | chemicalbook.com |

This research demonstrates a specific and advanced application of this compound in creating well-defined copolymers, expanding its utility beyond that of a simple intermediate.

Role as a Chemical Building Block for Modifying and Enhancing Material Properties

This compound serves as a fundamental chemical building block for modifying and enhancing the properties of various materials. chemimpex.com Its derivatives are incorporated into polymer formulations to impart specific characteristics such as improved durability, thermal stability, mechanical strength, and resistance to environmental factors like UV radiation. chemimpex.comvinatiorganics.comchemimpex.com

One key role is as a photostabilizer. vinatiorganics.com When added to industrial coatings and polymers, this compound can enhance the material's resistance to degradation from UV light, thereby extending its functional lifetime in outdoor applications. vinatiorganics.com

The versatility of this compound as a building block is further highlighted by the synthesis of its derivatives. For example, 3'-Iodo-4'-methoxyacetophenone, synthesized from the parent compound, can be incorporated into polymer structures to significantly enhance thermal stability and mechanical strength. chemimpex.com Similarly, 3′-Fluoro-4′-methoxyacetophenone is a precursor for chalcones used in synthesizing APIs and fluorescent dyes. ossila.com These examples underscore how modifications to the this compound structure can lead to materials with tailored and superior properties. ossila.comchemimpex.com

Table 2: Examples of Material Property Enhancement using this compound Derivatives

Derivative Application Enhanced Property Reference
This compound Industrial coatings, polymers UV Resistance (Photostability) vinatiorganics.com
3'-Iodo-4'-methoxyacetophenone Polymer formulations Thermal Stability, Mechanical Strength chemimpex.com

Through these applications, this compound is established as a valuable compound in material science for creating more robust, durable, and functional materials. chemimpex.com

Table of Mentioned Compounds

Compound Name
3'-Fluoro-4'-methoxyacetophenone
3'-Iodo-4'-methoxyacetophenone
This compound
Acetone
α,ω-dienes
Benzaldehyde (B42025)
Celecoxib
Chalcone
Formaldehyde
Hydrazine (B178648)

Advanced Catalysis Research Involving 4 Methoxyacetophenone

Studies on Ruthenium-Catalyzed Copolymerization

Significant research has been conducted on the use of 4'-methoxyacetophenone in ruthenium-catalyzed, step-growth copolymerization reactions. researchgate.net In these studies, this compound is reacted with α,ω-dienes to produce copolymers. fishersci.ca The process involves the regioselective addition of an ortho C-H bond of the ketone across one of the vinyl groups of the diene, followed by a subsequent addition reaction.

The ruthenium catalyst facilitates the hydroacylation of the diene, leading to the formation of a polymer chain. researchgate.net Research by Guo and Weber specifically detailed the copolymerization of this compound with α,ω-dienes like 1,3-divinyltetramethyldisiloxane, resulting in copolymers with substantial molecular weights. researchgate.net These materials are noted for their thermal stability. researchgate.net

Table 1: Components in Ruthenium-Catalyzed Copolymerization
RoleCompound NameChemical Class
MonomerThis compoundAromatic Ketone
Co-monomerα,ω-Dienes (e.g., 1,3-divinyltetramethyldisiloxane)Organosilicon Diene
CatalystRuthenium-based complexTransition Metal Catalyst

Development and Application of Iron-Catalyzed Hydrogenation/Dehydrogenation Systems

The reversible hydrogenation of ketones and dehydrogenation of alcohols are critical reactions for chemical synthesis and potential hydrogen storage systems. pnas.orgnih.gov this compound has been employed as a model substrate to develop and evaluate iron-based catalysts, which are attractive due to iron's abundance and low cost. nih.gov

Well-defined iron(II) PNP pincer complexes have proven to be efficient catalysts for the hydrogenation of ketones, including this compound, under mild conditions. pnas.orgacs.orgnih.gov For instance, research has demonstrated that an iron complex can quantitatively hydrogenate this compound to 1-(4-methoxyphenyl)ethanol (B1200191) at room temperature using hydrogen gas (H₂). pnas.org The same types of catalysts can also facilitate the reverse reaction, the acceptorless dehydrogenation of the corresponding alcohol. pnas.org The efficiency of these reactions is often dependent on the specific iron complex used and the reaction conditions, such as the presence of a base like potassium tert-butoxide (KOtBu). pnas.org

Table 2: Iron-Catalyzed Hydrogenation of this compound pnas.org
Catalyst (1 mol%)ConditionsTime (h)Conversion (%)
[Fe(PNP)(H)(CO)Cl] type complexRT, 5.4 atm H₂8>99
[Fe(PNP-iPr)(H)(CO)(Br)]RT, 5.4 atm H₂, 10 mol% KOtBu8>99
iPr[PNP]Fe(H)(CO)RT, 5.4 atm H₂8>99

The proposed mechanism for these transformations often involves metal-ligand cooperation, where the pincer ligand actively participates in the activation of hydrogen or the alcohol substrate. nih.govnih.gov

Design and Synthesis of Novel Ligands and Catalysts Derived from this compound

This compound is a valuable precursor for synthesizing more complex molecules that can serve as ligands for catalytic applications. guidechem.comfiveable.me A primary example is its use in the Claisen-Schmidt condensation reaction to produce chalcones. scitepress.orgrasayanjournal.co.in This reaction involves the condensation of an aromatic ketone (this compound) with an aromatic aldehyde in the presence of a base or acid catalyst. scitepress.org

Chalcones, which are α,β-unsaturated ketones, are versatile building blocks and have been used as ligands in various catalytic systems. chemrevlett.com For example, this compound can be reacted with various substituted benzaldehydes to create a library of chalcone (B49325) derivatives. rasayanjournal.co.inpensoft.net These chalcones can then be used to form metal complexes with potential catalytic activities.

The synthesis process is straightforward, often involving mixing the ketone and aldehyde with a base like sodium hydroxide (B78521) (NaOH) in a solvent such as ethanol (B145695). Green chemistry approaches, such as solvent-free grinding techniques, have also been successfully employed for chalcone synthesis. scitepress.orgrasayanjournal.co.in

Table 3: Synthesis of Chalcone Ligand Precursors from this compound
Ketone PrecursorAldehyde PrecursorResulting Chalcone Derivative
This compound4-Hydroxybenzaldehyde4-Hydroxy-4'-methoxychalcone scitepress.orgrasayanjournal.co.in
This compound4-Bromobenzaldehyde4-Bromo-4'-methoxychalcone rasayanjournal.co.in
This compoundPyridine-3-carbaldehyde1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one pensoft.net
This compound2-Nitrobenzaldehyde(Intermediate Aldol (B89426) Product Formed)

The electronic properties of the resulting chalcone ligands can be tuned by selecting different substituted aldehydes, which in turn influences the properties of any subsequent metal catalyst formed from them.

Analytical Method Development and Reference Standard Applications

Use of 4'-Methoxyacetophenone as a Calibration Standard in Spectroscopic and Chromatographic Techniques

This compound is widely utilized as a standard in analytical methods, aiding in the calibration of instruments and ensuring accurate measurements in chemical analyses. chemimpex.com Analytical standards of this compound are commercially available with high purity, often ≥99.0% as determined by Gas Chromatography (GC), making them suitable for establishing baseline responses and creating calibration curves. vwr.com

In chromatography, this compound is used as a standard for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sielc.com Reverse-phase HPLC methods have been developed for its analysis using simple conditions. sielc.com For instance, it can be effectively separated using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com This type of liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for use in pharmacokinetic studies. sielc.com

Table 1: Example of HPLC Method Parameters for this compound Analysis. sielc.com
ParameterCondition
TechniqueReverse Phase (RP) HPLC
ColumnNewcrom R1, Newcrom C18
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid
ApplicationsAnalytical separation, UPLC, Preparative separation, Pharmacokinetics

In the realm of spectroscopy, extensive studies have been conducted to characterize this compound, solidifying its role as a reliable standard. Quantum computational studies using Density Functional Theory (DFT) have been performed to analyze its vibrational and spectral characteristics. ijrat.org These theoretical calculations are compared against experimental data from various spectroscopic techniques. ijrat.org The availability of a digital Reference Material for this compound on platforms like ChemisTwin® for Nuclear Magnetic Resonance (NMR) allows for online comparison against a sample spectrum, facilitating rapid sample identity confirmation and quantification using a digital external standard.

Table 2: Spectroscopic Techniques Used for the Characterization of this compound. ijrat.org
Spectroscopic TechniquePurpose of Investigation
FT-IR (Fourier-Transform Infrared)Recording and assignment of fundamental vibrational frequencies.
FT-Raman (Fourier-Transform Raman)Recording and assignment of fundamental vibrational frequencies.
NMR (¹H and ¹³C)Calculation and comparison of chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
UV-Vis (Ultraviolet-Visible)Study of electronic properties, absorption wavelengths, and excitation energies.

Methodologies for Purity Assessment and Quantitative Analysis in Complex Chemical Matrices

The purity of a reference standard is paramount for its application. The purity of this compound is typically assessed using chromatographic methods such as Gas Chromatography (GC) and HPLC. chemimpex.comlgcstandards.com Commercial suppliers provide the compound with specified purity levels, which are essential for its use as a quantitative standard. vwr.com

Table 3: Purity Specifications for Commercially Available this compound.
Supplier/SourceStated PurityAnalytical Method
Sigma-Aldrich (Analytical Standard)≥99.0%GC
Chem-Impex≥ 99%GC chemimpex.com
LGC Standards>95%HPLC lgcstandards.com
Thermo Scientific Acros97.5% min.GC fishersci.com
TCI America>99.0%GC vwr.com

Quantitative analysis of compounds in complex chemical matrices, such as biological fluids or environmental samples, often requires sophisticated sample preparation and highly sensitive analytical techniques. While this compound itself might be the target analyte, its derivatives are also used in analytical methods to quantify other challenging molecules.

A notable example involves the use of a related compound, 2-bromo-3'-methoxyacetophenone, as a derivatizing agent to stabilize the active metabolite thiorphan (B555922) in dried blood spots (DBS). researchgate.net Thiorphan is unstable in biological matrices, and derivatization to a more stable thioether is necessary for accurate quantification. researchgate.net In this method, blood is spotted onto filter cards pre-treated with the derivatizing agent. The resulting stable product, thiorphan-methoxyacetophenone, is then extracted and analyzed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). researchgate.net This approach demonstrates the utility of the methoxyacetophenone structure in developing robust bioanalytical methods for complex matrices. researchgate.net The method was validated according to regulatory guidelines for sensitivity, selectivity, precision, and accuracy. researchgate.net

Table 4: LC-MS/MS Method Summary for Analysis of Derivatized Thiorphan. researchgate.net
ParameterDescription
AnalyteThiorphan (derivatized with 2-bromo-3'-methoxyacetophenone)
MatrixDried Blood Spot (DBS)
ExtractionSoaking a 6 mm DBS punch in methanol (B129727) containing the internal standard.
Internal StandardThiorphan-methoxyacetophenone-D₅
ChromatographyWaters XBridge C18 column with a gradient elution of 5 mM NH₄HCO₃ and methanol.
Run Time2.5 minutes
DetectionESI(+)/MS/MS
Linear Range5.00–600.00 ng/mL

For the direct quantification of this compound in reaction mixtures, Gas Chromatography (GC) is a common technique. researchgate.net To ensure accuracy, an internal standard is crucial. The ideal internal standard provides a signal that is similar to the analyte but clearly distinguishable. researchgate.net A deuterated form of the analyte is often the preferred choice for an internal standard, especially when using a mass spectrometry detector. researchgate.net

Q & A

Q. What are the primary spectroscopic techniques for characterizing 4'-methoxyacetophenone, and how are they applied?

this compound is characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The aromatic protons (6H) and methoxy group (3H) are identified via 1^1H-NMR at δ 7.8–6.8 ppm (aromatic ring) and δ 3.8 ppm (OCH3_3), respectively. The carbonyl (C=O) stretch appears at ~1680 cm1^{-1} in IR. Mass spectrometry (MS) confirms the molecular ion peak at m/z 150.17 (C9_9H10_{10}O2_2) . Computational tools (e.g., DFT) validate experimental data by simulating bond angles and electronic transitions .

Q. What are the recommended synthesis routes for this compound in laboratory settings?

The compound is synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of Lewis acids (e.g., AlCl3_3). Reaction conditions (temperature: 0–5°C, anhydrous environment) prevent side reactions like demethylation. Yields typically exceed 70% after purification by vacuum distillation or recrystallization. Alternative routes include oxidation of 4-methoxyethylbenzene using KMnO4_4 under acidic conditions .

Q. How is acute toxicity data for this compound interpreted in experimental design?

The oral LD50_{50} in rats is 1,720 mg/kg , indicating moderate toxicity (Category 4 under GHS). Dermal LD50_{50} in rabbits exceeds 5,000 mg/kg, suggesting low skin absorption. Researchers must use PPE (gloves, lab coats) and work in fume hoods for doses >100 mg/kg. Ames tests show negative mutagenicity (OECD 471), supporting its use in non-genotoxic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., bromination) alter the reactivity and applications of this compound?

Bromination at the ortho position (e.g., 2-bromo-4'-methoxyacetophenone) increases electrophilicity, enabling Suzuki couplings or nucleophilic substitutions. The bromo derivative (CAS 2632-13-5) has a log Kow_{ow} of 2.1, indicating moderate lipophilicity, which affects bioavailability in pharmacological studies. However, brominated analogs require strict control of reaction conditions (e.g., avoiding oxidizers) to prevent hazardous decomposition .

Q. What contradictions exist in environmental persistence data, and how should they inform experimental design?

this compound is readily biodegradable (100% degradation in 28 days, OECD 301), but its brominated analog shows no biodegradability data. Researchers must differentiate between parent and substituted forms in environmental fate studies. Ecotoxicity varies significantly: LC50_{50} for Cyprinus carpio is 296 mg/L (96h), while EC50_{50} for Daphnia magna is 264 mg/L, suggesting aquatic toxicity thresholds depend on species .

Q. How can computational models predict the biological activity of this compound derivatives?

QSAR models correlate substituent effects with bioactivity. For example, derivatives with hydroxyl groups (e.g., 2'-hydroxy-4'-methoxyacetophenone) exhibit antifungal activity (IC50_{50} < 50 μM) due to hydrogen bonding with fungal enzymes. Molecular docking studies (e.g., with CYP450 isoforms) predict metabolic pathways, aiding in drug candidate optimization .

Q. What role does this compound play in synthesizing near-infrared fluorescent dyes?

It serves as a precursor for aza-BODIPY dyes used in pH sensing. Condensation with pyrrole derivatives under BF3_3 catalysis yields dyes with absorption >700 nm. The methoxy group stabilizes the excited state, enhancing fluorescence quantum yield. Applications include imaging alkaline environments (pH 9–12) in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.